3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H20N2O2 It is a derivative of cyclobutane carboxylic acid, featuring a piperazine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane carboxylic acid with 4-ethylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as methanol or ethanol. The reaction mixture is heated to a temperature range of 120°C to 150°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, influencing their activity and function. The ethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylic acid
- 3-(4-Phenylpiperazin-1-yl)cyclobutane-1-carboxylic acid
- 3-(4-Benzylpiperazin-1-yl)cyclobutane-1-carboxylic acid
Uniqueness
3-(4-Ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and specificity compared to similar compounds.
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H20N2O2/c1-2-12-3-5-13(6-4-12)10-7-9(8-10)11(14)15/h9-10H,2-8H2,1H3,(H,14,15) |
InChI Key |
YJWODLJXLJTQMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CC(C2)C(=O)O |
Origin of Product |
United States |
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